Defined (S)-Stereochemistry Versus Racemic Mixture or (R)-Enantiomer
CAS 1186662-39-4 is the single (S)-enantiomer as confirmed by the InChI stereodescriptor `/t5-/m0/s1` [1]. By contrast, racemic mixtures of (3-aminomethyl-1,2,4-oxadiazol-5-yl)(3-hydroxypyrrolidin-1-yl)methanone possess no defined stereocenter (undefined atom stereocenter count = 1), and the (R)-enantiomer (Sigma-Aldrich PH016080) carries the opposite configuration (InChI `/t5-/m1/s1`) . In targets where the chiral environment of the binding pocket discriminates enantiomers—such as S1P1 receptors, where related chiral 1,2,4-oxadiazole-pyrrolidine agonists show enantiomeric selectivity ratios exceeding 10-fold—the choice of enantiomer is a critical determinant of biological outcome [2].
| Evidence Dimension | Defined atom stereocenter count (PubChem computed) |
|---|---|
| Target Compound Data | 1 defined, 0 undefined |
| Comparator Or Baseline | (R)-enantiomer: 1 defined, 0 undefined; Racemic mixture: 0 defined, 1 undefined |
| Quantified Difference | Target provides a single, defined (S)-configuration vs. mixture (0% defined) or opposite (R)-configuration |
| Conditions | InChI stereochemical analysis; PubChem computed properties; vendor specifications |
Why This Matters
Procuring a defined single enantiomer eliminates the risk of confounding biological data due to enantiomeric impurity, which is essential for reproducible SAR studies and chiral ligand optimization.
- [1] PubChem Compound Summary CID 25219213: (3S)-1-{[3-(Aminomethyl)-1,2,4-oxadiazol-5-YL]-carbonyl}pyrrolidin-3-OL. InChI: InChI=1S/C8H12N4O3/c9-3-6-10-7(15-11-6)8(14)12-2-1-5(13)4-12/h5,13H,1-4,9H2/t5-/m0/s1. View Source
- [2] Das J, Ko SS. Substituted oxadiazole compounds useful as S1P1 agonists. US Patent 9,187,437 B2. Granted 2015-11-17. Bristol-Myers Squibb Co. View Source
